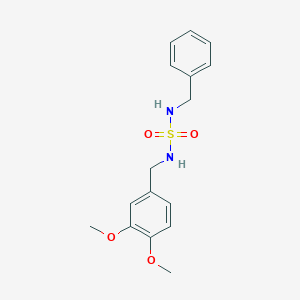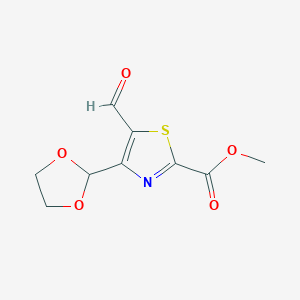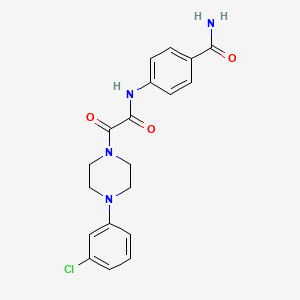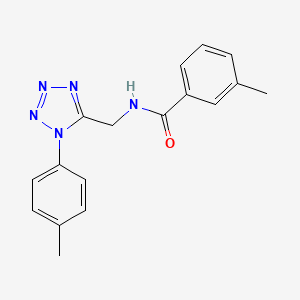![molecular formula C17H10ClNO5 B2837717 5-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]-2-hydroxybenzoic acid CAS No. 500301-76-8](/img/structure/B2837717.png)
5-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]-2-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-[(3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]-2-hydroxybenzoic acid” is a chemical substance with the CAS Number: 500301-76-8 . It has a molecular weight of 343.72 and its linear formula is C17H10ClNO5 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of naphthoquinone derivatives, which this compound is a part of, has been explored to contain compounds with potential biological activity . It has been reported that the chemical modification of naphthoquinones improves their pharmacological properties by introducing amines, amino acids, furan, pyran, pyrazole, triazole, indole, among other chemical groups .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found in the search results, it is known that naphthoquinones, the class of compounds this molecule belongs to, are susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles .Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 343.72 and its linear formula is C17H10ClNO5 .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Researchers have synthesized a series of compounds including 3-amino-5-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid derivatives through the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid. These compounds were evaluated for their bioactivity, highlighting molecular docking, cytotoxicity against HeLa (cervical cancer cell line), and antioxidant activity. Specifically, one derivative showed significant antioxidant activity and cytotoxicity, suggesting potential for therapeutic applications (Kumar et al., 2019).
Anticancer Evaluation
Another study focused on synthesizing 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives, starting from o-phenylenediamine and naphthene-1-acetic acid/2-naphthoxyacetic acid. These compounds were evaluated for their anticancer properties, revealing that one compound showed promising activity on a breast cancer cell line (Salahuddin et al., 2014).
Dual Inhibition Properties
The synthesis of hydroxylamine and hydroxamic acid derivatives of nonsteroidal antiinflammatory dibenzoxepine series demonstrated both cyclooxygenase and 5-lipoxygenase inhibitory properties. These compounds, including dual CO/5-LO inhibitors, exhibited potent topical antiinflammatory activity, highlighting their potential for treating inflammatory skin disorders (Hamer et al., 1996).
Antimicrobial Activities
Further research on the synthesis of new 1,2,4-triazole derivatives, including compounds with 5-aminosalicylic acid analogues, revealed antimicrobial activities against various test microorganisms. This study underscores the potential of such derivatives in developing new antimicrobial agents (Bektaş et al., 2007).
Antioxidant Activity
A study on the synthesis of new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties explored their antioxidant activities. The compounds demonstrated significant free-radical scavenging ability, suggesting their potential as antioxidants (Shakir et al., 2014).
Safety and Hazards
Orientations Futures
Naphthoquinones, the class of compounds this molecule belongs to, are secondary metabolites found in plants and are used in traditional medicine to treat diverse human diseases . The information presented indicates that naphthoquinone derivatives could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria .
Mécanisme D'action
Target of Action
Similar compounds, such as naphthoquinones, have been reported to have potential biological activity . They are used in traditional medicine to treat diverse human diseases .
Mode of Action
It is known that the chemical modification of naphthoquinones improves their pharmacological properties by introducing amines, amino acids, furan, pyran, pyrazole, triazole, indole, among other chemical groups . This suggests that the compound may interact with its targets through these functional groups, leading to changes in the biological system.
Biochemical Pathways
Naphthoquinone derivatives have been associated with redox properties and other mechanisms . This suggests that the compound may affect redox-related biochemical pathways, leading to downstream effects.
Pharmacokinetics
The compound’s molecular weight is 34372 , which may influence its bioavailability
Result of Action
Naphthoquinone derivatives have been reported to have potential antibacterial and/or antitumoral activities . This suggests that the compound may have similar effects.
Action Environment
It is known that the physical form of the compound is solid , which may influence its stability under different environmental conditions.
Propriétés
IUPAC Name |
5-[(3-chloro-1,4-dioxonaphthalen-2-yl)amino]-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClNO5/c18-13-14(16(22)10-4-2-1-3-9(10)15(13)21)19-8-5-6-12(20)11(7-8)17(23)24/h1-7,19-20H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLZYNDVVJFGBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NC3=CC(=C(C=C3)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(4-Chlorophenyl)methyl]-3'-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2837634.png)

![2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanol](/img/structure/B2837637.png)
![1-(2-Fluorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2837638.png)



![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(o-tolyl)urea](/img/structure/B2837646.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2837650.png)
![N-(1-cyanocyclohexyl)-2-[methyl({[4-(trifluoromethyl)phenyl]methyl})amino]acetamide](/img/structure/B2837651.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2837654.png)

